molecular formula C26H23ClN4O3 B1277381 CRTh2 拮抗剂 2 CAS No. 780763-95-3

CRTh2 拮抗剂 2

货号 B1277381
CAS 编号: 780763-95-3
分子量: 474.9 g/mol
InChI 键: CUNNBJJEJUDKNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CRTh2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells, is a G-protein-coupled receptor that plays a significant role in mediating allergic and inflammatory responses through its interaction with prostaglandin D2 (PGD2). CRTh2 antagonists have been the focus of research due to their potential in treating various inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis by inhibiting the receptor's function and thereby reducing inflammation .

Synthesis Analysis

The discovery and optimization of CRTh2 antagonists have involved high-throughput screening and subsequent structure-activity relationship (SAR) studies. For instance, initial findings from a screening campaign led to the identification of a spiro-indolinone compound with moderate potency. Further SAR investigations, particularly around the carboxylic acid and succinimide functional groups, resulted in the development of single-digit nanomolar antagonists with suitable pharmacokinetic properties for oral bioavailability .

Molecular Structure Analysis

CRTh2 antagonists have been developed from various chemical classes, including indole-3-acetic acids and tricyclic tetrahydroquinolines. The molecular structures of these compounds have been optimized through structure-based drug design, using homologue models of the CRTh2 receptor to switch between agonism and antagonism. This optimization has led to the identification of potent and selective CRTh2 receptor antagonists with favorable pharmacokinetic profiles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of CRTh2 antagonists are not detailed in the provided data. However, the optimization of these compounds typically involves modifications to specific functional groups to enhance receptor binding affinity, selectivity, and metabolic stability, as seen in the development of MK-8318 .

Physical and Chemical Properties Analysis

CRTh2 antagonists like OC000459, MK-7246, and LAS191859 have been characterized by their potent and selective inhibition of the CRTh2 receptor. These compounds exhibit good oral bioavailability and metabolic stability, which are crucial for their effectiveness as therapeutic agents. The physical and chemical properties of these antagonists, such as solubility and stability, are tailored to ensure that they maintain their efficacy in vivo, with some compounds showing long-lasting effects due to prolonged receptor residence time .

科学研究应用

药理特征和临床疗效

  1. 药理特征:CRTh2 拮抗剂 LAS191859 表现出有效且选择性的拮抗活性,其受体结合动力学显示出较长的停留时间。这转化为长期的体内疗效,可能对慢性哮喘治疗有益 (Calbet 等,2016)

  2. 临床前景:CRTh2 拮抗剂通过靶向嗜酸性粒细胞哮喘,为重症哮喘的生物治疗提供了潜在的实际替代方案。临床试验表明疗效不同,提示针对特定患者亚组的靶向治疗方法 (Singh、Ravi 和 Southworth,2017)

结构见解和药物开发

  1. 分子结构分析:对人 CRTh2 与非维匹兰特等拮抗剂的研究揭示了独特的结合模式和脂质识别的机制,为未来的药物开发提供了见解 (Wang 等,2018)

  2. 计算分析:基于配体的研究(如 CRTh2 受体拮抗剂的 3D-QSAR)增强了对分子相互作用的理解,有助于设计更有效的药物 (Babu、Sohn 和 Madhavan,2015)

临床试验和疗效评估

  1. 临床试验的荟萃分析:各种研究表明,CRTh2 拮抗剂可以安全地改善肺功能、生活质量并减少哮喘发作,尤其是作为单一疗法 (Yang 等,2018)

  2. 药代动力学/药效动力学建模:对 ACT-453859 和西替匹兰特等 CRTh2 拮抗剂的研究有助于优化剂量选择,证明了它们在阻断 PGD2 诱导的嗜酸性粒细胞上 CRTh2 内化的潜力 (Krause 等,2016)

未来方向

CRTH2 antagonists could provide a practical alternative to biological treatments for patients with severe asthma . Future perspectives for this class of drug are considered, including the selection of the subgroup of patients most likely to show a meaningful treatment response .

属性

IUPAC Name

2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNNBJJEJUDKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CRTh2 antagonist 2

Synthesis routes and methods

Procedure details

The thus obtained methyl {4-chloro-6-(dimethylamino)-2-[4-(2-naphthoylamino)benzyl]pyrimidin-5-yl}acetate was dissolved in THF (1 mL) and treated with 1N NaOH (0.5 mL). The resulting biphasic mixture was stirred at room temperature for 14 hours at which time it was poured into water. The separated aqueous phase was washed with EtOAc and then acidified with 1N HCl and back extracted with EtOAc. The combined organic extracts was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product thus obtained was dissolved in a minimum volume of THF to which n-hexane was added. The separated precipitate was collected by suction, rinsed with n-hexane, and dried under vacuum to give (4-chloro-6-(dimethylamino)-2-[4-(2-naphthoylamino)benzyl]pyrimidin-5-yl}acetic acid (0.038 g, 40% yield) as a white powder.
Name
methyl {4-chloro-6-(dimethylamino)-2-[4-(2-naphthoylamino)benzyl]pyrimidin-5-yl}acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CRTh2 antagonist 2
Reactant of Route 2
CRTh2 antagonist 2
Reactant of Route 3
CRTh2 antagonist 2
Reactant of Route 4
Reactant of Route 4
CRTh2 antagonist 2
Reactant of Route 5
Reactant of Route 5
CRTh2 antagonist 2
Reactant of Route 6
Reactant of Route 6
CRTh2 antagonist 2

Citations

For This Compound
18
Citations
P Risch, T Pfeifer, J Segrestaa, H Fretz… - Journal of Medicinal …, 2015 - ACS Publications
Various racemic and enantioenriched (trans)-X,Y-dihydroxy-X,Y-dihydronaphthoyl analogues as well as X-hydroxy-naphthoyl analogues of CRTh2 antagonist 2-(2-(1-naphthoyl)-8-…
Number of citations: 4 pubs.acs.org
S Babu, H Sohn, T Madhavan - Computational Biology and Chemistry, 2015 - Elsevier
… In the present study, we developed 3D-QSAR models of CRTh2 antagonist 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl) acetic acids using CoMFA and CoMSIA methods based on the …
Number of citations: 20 www.sciencedirect.com
T Luker, R Bonnert, SW Paine, J Schmidt… - Journal of medicinal …, 2011 - ACS Publications
A novel series of zwitterions is reported that contains potent, selective antagonists of the chemoattractant receptor-homologous expressed on Th2 lymphocytes receptor (CRTh2 or DP2)…
Number of citations: 11 pubs.acs.org
H Fretz, A Valdenaire, J Pothier, K Hilpert… - Journal of Medicinal …, 2013 - ACS Publications
… Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-naphthoyl)-8-fluoro… started based on the discovery of the recently disclosed CRTh2 antagonist 2-(2-benzoyl-3,4-…
Number of citations: 50 pubs.acs.org
L Yue, M Durand, MCL Jacob, P Hogan, S McManus… - Bone, 2012 - Elsevier
Prostaglandin D 2 (PGD 2 ) is a lipid mediator synthesized from arachidonic acid that directly activates two specific receptors, the D-type prostanoid (DP) receptor and chemoattractant …
Number of citations: 19 www.sciencedirect.com
H Fretz, A Valdenaire, J Pothier, K Hilpert, C Gnerre… - nowere.net
… ABSTRACT: Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-… was started based on the discovery of the recently disclosed CRTh2 antagonist 2-(2-benzoyl-3,4…
Number of citations: 2 www.nowere.net
I Nagao, T Ishizaka, H Kawanami - orgspectroscopyint.blogspot.in
… Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-naphthoyl)-8-fluoro… started based on the discovery of the recently disclosed CRTh2 antagonist 2-(2-benzoyl-3,4-…
Number of citations: 0 orgspectroscopyint.blogspot.in
OFT BLOG - allfordrugs.com
… Herein we describe the discovery of the novel CRTh2 antagonist 2-(2-(1-naphthoyl)-8-fluoro… started based on the discovery of the recently disclosed CRTh2 antagonist 2-(2-benzoyl-3,4-…
Number of citations: 2 www.allfordrugs.com
T Kanagalingam, M Vijeyakumaran, NS Palikhe… - bioRxiv, 2018 - biorxiv.org
Background Inhaled glucocorticosteroids (GCs) are the main treatment for asthma as they reduce type 2 cytokine (IL-4, IL-5 and IL-13) expression and induce apoptosis. Asthma …
Number of citations: 3 www.biorxiv.org
M Chatzopoulou, TDW Claridge… - Journal of Medicinal …, 2019 - ACS Publications
5-(Ethylsulfonyl)-2-(naphthalen-2-yl)benzo[d]oxazole (ezutromid, 1) is a first-in-class utrophin modulator that has been evaluated in a phase 2 clinical study for the treatment of …
Number of citations: 11 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。